Methyl 3-acetyl-5-(chloromethyl)benzoate

Description

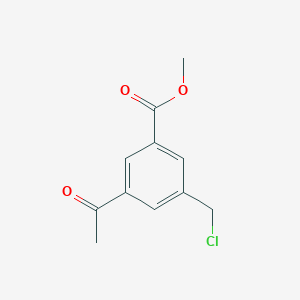

Methyl 3-acetyl-5-(chloromethyl)benzoate is a benzoate ester derivative characterized by a chloromethyl (–CH₂Cl) group at the 5-position and an acetyl (–COCH₃) group at the 3-position of the benzene ring. This compound belongs to the broader class of substituted benzoates, which are widely studied for their chemical reactivity, biological activity, and industrial applications. The chloromethyl group enhances electrophilicity, making it a versatile intermediate in organic synthesis, while the acetyl group may influence solubility and metabolic stability .

Properties

Molecular Formula |

C11H11ClO3 |

|---|---|

Molecular Weight |

226.65 g/mol |

IUPAC Name |

methyl 3-acetyl-5-(chloromethyl)benzoate |

InChI |

InChI=1S/C11H11ClO3/c1-7(13)9-3-8(6-12)4-10(5-9)11(14)15-2/h3-5H,6H2,1-2H3 |

InChI Key |

GZXAZBVRIBCEDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)CCl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-5-(chloromethyl)benzoate typically involves the following steps:

Chloromethylation: The chloromethyl group can be introduced using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-acetyl-5-(chloromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or other strong bases can be used for nucleophilic substitution.

Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation.

Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction.

Major Products:

Substitution: Products include various substituted benzoates.

Oxidation: Products include carboxylic acids.

Reduction: Products include alcohols.

Scientific Research Applications

Methyl 3-acetyl-5-(chloromethyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-5-(chloromethyl)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The acetyl group can also participate in various biochemical reactions, influencing metabolic pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

*Calculated based on molecular formula C₁₁H₁₁ClO₃.

Key Observations:

Electrophilic Reactivity: The chloromethyl group in this compound distinguishes it from non-chlorinated analogues (e.g., ethyl 3-hydroxy-5-methylbenzoate ), enabling nucleophilic substitution reactions. This contrasts with methyl 2,4-dihydroxy-6-methylbenzoate, where hydroxyl groups dominate reactivity .

For example, methyl 2,4-dihydroxy-6-methylbenzoate shows α-glucosidase inhibition due to hydrogen-bonding capacity , whereas the acetyl group in the target compound could favor metabolic stability .

Synthetic Utility : this compound’s dual functionality (chloromethyl and acetyl) allows sequential derivatization, unlike methyl 4-(chloromethyl)benzoate, which lacks an additional reactive site .

Key Observations:

- The target compound’s synthesis is moderately efficient but faces challenges in regioselectivity due to competing substitution patterns .

- Comparatively, benzoxazole derivatives (e.g., compounds in ) achieve higher yields due to straightforward condensation reactions .

Physicochemical and Toxicological Properties

Key Observations:

- The chloromethyl group introduces toxicity concerns akin to chloromethyl methyl ether (a known carcinogen), necessitating stringent handling protocols .

- In contrast, simpler esters like methyl benzoate are safer but lack functional versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.